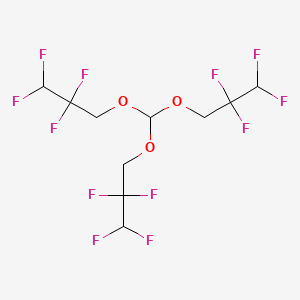

Tris(2,2,3,3-tetrafluoropropyl)orthoformate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tris(2,2,3,3-tetrafluoropropyl)orthoformate is a chemical compound with the molecular formula C10H10F12O3 and a molecular weight of 406.17 g/mol . It is known for its unique structure, which includes multiple fluorine atoms, making it a valuable compound in various scientific and industrial applications .

Méthodes De Préparation

The synthesis of Tris(2,2,3,3-tetrafluoropropyl)orthoformate typically involves the reaction of orthoformic acid esters with 2,2,3,3-tetrafluoropropanol under controlled conditions . The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .

Analyse Des Réactions Chimiques

Tris(2,2,3,3-tetrafluoropropyl)orthoformate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.

Reduction: Reduction reactions can yield fluorinated alcohols.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Tris(2,2,3,3-tetrafluoropropyl)orthoformate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

Biology: The compound is utilized in the study of fluorinated biomolecules and their interactions.

Mécanisme D'action

The mechanism of action of Tris(2,2,3,3-tetrafluoropropyl)orthoformate involves its ability to interact with various molecular targets through its fluorine atoms. These interactions can influence the reactivity and stability of the compound, making it a valuable tool in chemical synthesis and research . The specific pathways involved depend on the context of its application, such as its role as a reagent or intermediate in chemical reactions.

Comparaison Avec Des Composés Similaires

Tris(2,2,3,3-tetrafluoropropyl)orthoformate can be compared with other fluorinated orthoformates, such as Tris(2,2,2-trifluoroethyl)orthoformate and Tris(2,2,3,3,4,4-hexafluorobutyl)orthoformate . These compounds share similar structural features but differ in the number and arrangement of fluorine atoms. The unique properties of this compound, such as its specific reactivity and stability, make it distinct from its analogs .

Activité Biologique

Tris(2,2,3,3-tetrafluoropropyl)orthoformate (TFPO) is a fluorinated organic compound with the chemical formula C12H6F12O3. It has garnered attention in various fields due to its unique chemical properties and potential applications in organic synthesis and medicinal chemistry. This article focuses on the biological activity of TFPO, summarizing its biological effects, toxicity, and potential applications based on diverse research findings.

TFPO is characterized by:

- Molecular Formula : C12H6F12O3

- Boiling Point : 148°C

- Solubility : Low solubility in water; soluble in organic solvents like diethyl ether and dichloromethane.

Toxicological Profile

Research indicates that TFPO exhibits low acute toxicity when administered orally or dermally. However, it is known to cause irritation to the skin, eyes, and respiratory system. The compound is not classified as a mutagen or carcinogen but may cause respiratory irritation upon exposure .

Case Studies

- Irritation Studies : TFPO has been studied for its irritant properties. In laboratory settings, exposure to TFPO resulted in significant irritation of the skin and eyes in test subjects. This highlights the need for caution when handling the compound .

- Fluorinated Compounds Research : A study on fluorinated solvents indicated that compounds similar to TFPO could affect electrolyte solvation structures in lithium-ion batteries, showcasing their potential in enhancing battery performance through improved solvation dynamics . Although this does not directly relate to biological activity, it demonstrates the broader implications of fluorinated compounds.

Applications in Research

The unique properties of TFPO make it valuable for various applications:

- Organic Synthesis : As a fluorinated building block, TFPO can introduce fluorine atoms into organic molecules, enhancing their bioactivity and pharmacokinetics.

- Potential Drug Development : The incorporation of fluorine can significantly alter the biological properties of drugs, making TFPO a candidate for further exploration in medicinal chemistry.

Future Directions

Research on TFPO is still evolving. Future studies should focus on:

- Detailed toxicological assessments to establish safety profiles.

- Investigating the biological mechanisms underlying its irritant effects.

- Exploring its potential applications in drug delivery systems and materials science.

Summary Table of Biological Activity

| Property | Finding |

|---|---|

| Acute Toxicity | Low toxicity; safe handling recommended |

| Skin Irritation | Causes significant irritation |

| Eye Irritation | Causes serious eye irritation |

| Mutagenicity | Not classified as a mutagen |

| Carcinogenicity | Not classified as a carcinogen |

| Respiratory Effects | May cause respiratory irritation |

Propriétés

IUPAC Name |

3-[bis(2,2,3,3-tetrafluoropropoxy)methoxy]-1,1,2,2-tetrafluoropropane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F12O3/c11-4(12)8(17,18)1-23-7(24-2-9(19,20)5(13)14)25-3-10(21,22)6(15)16/h4-7H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAPGBQYOZVQCDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)F)(F)F)OC(OCC(C(F)F)(F)F)OCC(C(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.